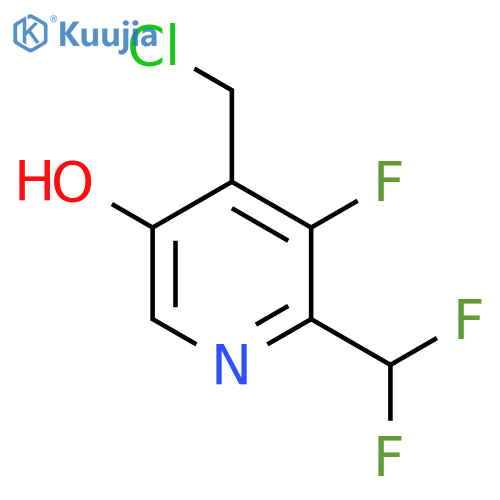Cas no 1805505-55-8 (4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine)

1805505-55-8 structure
商品名:4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine
CAS番号:1805505-55-8
MF:C7H5ClF3NO
メガワット:211.568911314011
CID:4881646
4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine
-
- インチ: 1S/C7H5ClF3NO/c8-1-3-4(13)2-12-6(5(3)9)7(10)11/h2,7,13H,1H2
- InChIKey: KOQTWVSFUQWHLZ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CN=C(C(F)F)C=1F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 33.1
4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036535-250mg |
4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine |
1805505-55-8 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029036535-1g |
4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine |
1805505-55-8 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
| Alichem | A029036535-500mg |
4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine |
1805505-55-8 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1805505-55-8 (4-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-5-hydroxypyridine) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量